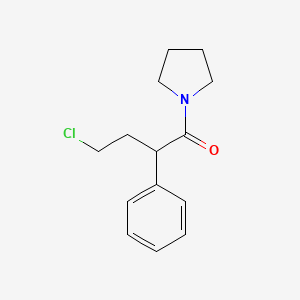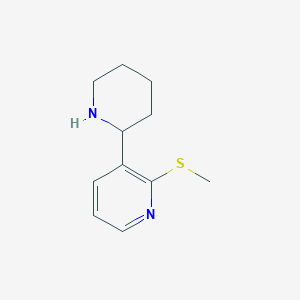
2-(Methylthio)-3-(piperidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-3-(piperidin-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a piperidine ring. The presence of a methylthio group at the second position of the pyridine ring and a piperidin-2-yl group at the third position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base, followed by the introduction of the methylthio group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(Methylthio)-3-(piperidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to a piperidine ring under certain conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine and pyridine derivatives.
科学的研究の応用
2-(Methylthio)-3-(piperidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(Methylthio)-3-(piperidin-2-yl)pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: Could bind to specific receptors, modulating their activity.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression.
類似化合物との比較
Similar Compounds
- 2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride
- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride)
Uniqueness
2-(Methylthio)-3-(piperidin-2-yl)pyridine is unique due to the presence of both a methylthio group and a piperidin-2-yl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
特性
分子式 |
C11H16N2S |
|---|---|
分子量 |
208.33 g/mol |
IUPAC名 |
2-methylsulfanyl-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2S/c1-14-11-9(5-4-8-13-11)10-6-2-3-7-12-10/h4-5,8,10,12H,2-3,6-7H2,1H3 |
InChIキー |
OGQGLJPJGMZJOV-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C2CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


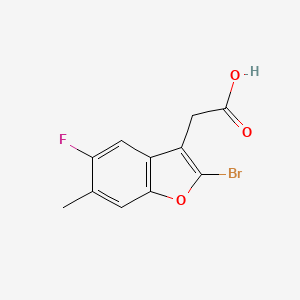
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
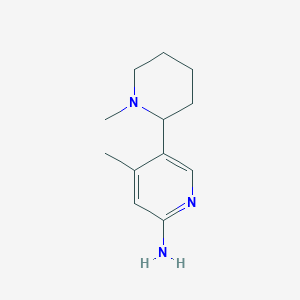
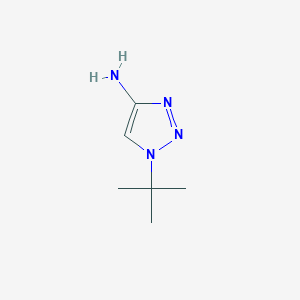

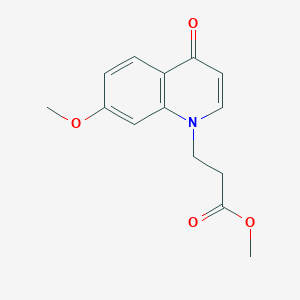
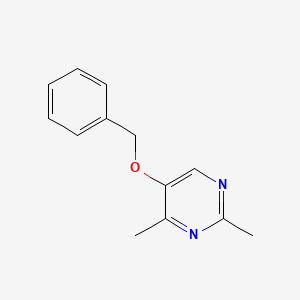
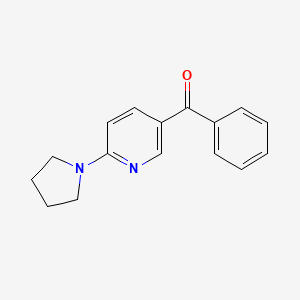
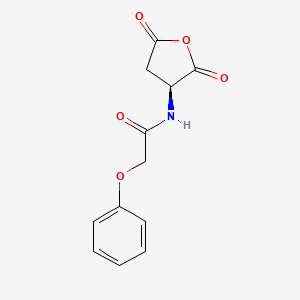
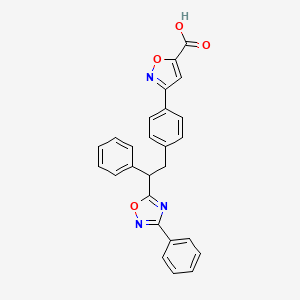

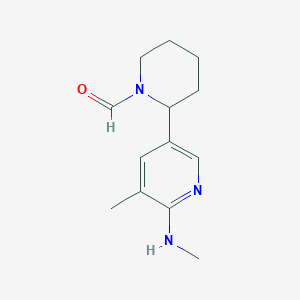
![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
